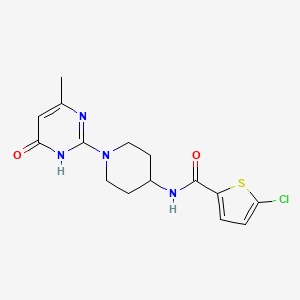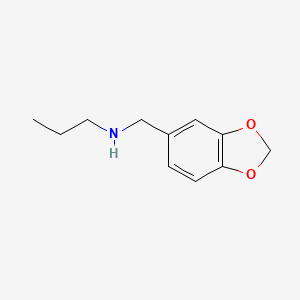
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-hydroxy-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is an important chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 182.21 g/mol and a melting point of 102-103 °C. 4-hydroxy-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a key component in the synthesis of several pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives are primarily utilized in chemical synthesis and characterization. Research has been conducted on related pyrrole derivatives, exploring their synthesis and chemical properties. For instance, Singh, Rawat, and Sahu (2014) synthesized and characterized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), using spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Potential in Synthesizing Chiral Bidentate Phosphine Ligands
Pyrrole-3-carbaldehyde derivatives have potential applications in synthesizing chiral bidentate phosphine ligands. Research by Smaliy et al. (2013) considered approaches to synthesize 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, exploring methods that lead to the formation of Schiff bases, a key step in producing these ligands (Smaliy et al., 2013).
Structural Studies and Hydrogen Bonding Patterns
Structural studies of derivatives of pyrrole carbaldehyde, such as the analysis of hydrogen-bonding patterns in these compounds, are also a significant area of research. For example, Senge and Smith (2005) determined the crystal and molecular structures of various derivatives, highlighting their hydrogen-bonding patterns and molecular interactions (Senge & Smith, 2005).
Application in Organic Synthesis
These compounds are also used in broader organic synthesis processes. Ni, Wang, and Tong (2016) explored the use of β'-acetoxy allenoates in a catalyzed cascade annulation and aromatization sequence to produce pyrrole products, demonstrating the versatility of these compounds in synthetic chemistry (Ni, Wang, & Tong, 2016).
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-3-5-13(16)6-4-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBZPNMDQECJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide](/img/structure/B2423226.png)




![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)





